![molecular formula C11H11ClIN3O B1460192 7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1416712-40-7](/img/structure/B1460192.png)

7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine

Übersicht

Beschreibung

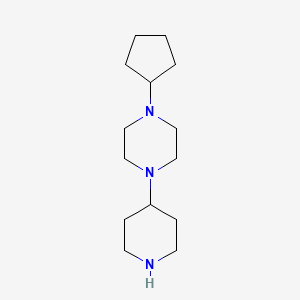

The compound is a pyrazolopyridine derivative with a tetrahydropyran group. Pyrazolopyridines are a class of compounds that have been studied for their diverse biological activities . The tetrahydropyran group is a common motif in many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR and mass spectrometry, as is common for other organic compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Typically, the pyrazole ring is reactive towards electrophilic substitution, and the tetrahydropyran ring can undergo various ring-opening reactions .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

This compound serves as a valuable intermediate in the synthesis of potential histone deacetylase (HDAC) inhibitors . HDAC inhibitors are a class of compounds that have significant therapeutic potential in cancer treatment, as they can induce tumor cell cycle arrest, differentiation, and apoptosis.

Material Science

In material science, the compound’s structural motif is useful for creating novel organic semiconductors . These materials are essential for developing flexible electronic devices, including organic light-emitting diodes (OLEDs) and solar cells .

Biological Research

The pyrazolo[4,3-b]pyridine moiety is structurally similar to purine bases, making it a candidate for nucleoside analogs which can be used in antiviral therapies or as tools to study DNA replication and repair mechanisms .

Chemical Synthesis

As a versatile building block, this compound is employed in multicomponent reactions (MCRs) to generate complex molecules with potential biological activity. MCRs are highly valued in synthetic chemistry for their efficiency and atom economy .

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of this compound could be explored for the development of new agrochemicals , such as pesticides or herbicides, due to their potential bioactivity against a range of plant pathogens .

Nanotechnology

The compound’s ability to form stable heterocyclic rings makes it a candidate for creating nanoscale molecular sensors . These sensors could be used for environmental monitoring or in medical diagnostics to detect specific biomolecules .

Neuroscience Research

Derivatives of this compound may be investigated for their potential use in neuroscience research , particularly in the study of neurodegenerative diseases. They could serve as molecular probes to understand brain function and pathology .

Catalysis

In catalysis, this compound can be used to develop novel catalysts for organic transformations. The presence of multiple reactive sites allows for the design of catalysts that can facilitate a variety of chemical reactions .

Wirkmechanismus

Mode of Action

It belongs to the class of pyrazolopyridines , which are known to interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Pyrazolopyridines, in general, are involved in a wide range of biological processes, but the specific pathways affected by this compound would depend on its specific targets .

Result of Action

Pyrazolopyridines are known to have a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects . The specific effects of this compound would depend on its specific targets and mode of action.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-chloro-3-iodo-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClIN3O/c12-7-4-5-14-9-10(7)16(15-11(9)13)8-3-1-2-6-17-8/h4-5,8H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOPXLCXIDUSMTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=CN=C3C(=N2)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClIN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,4R,5R)-5-[5-Fluoro-2-oxo-4-(pentoxycarbonylamino)pyrimidin-1-yl]-4-hydroxy-2-methyloxolan-3-yl] acetate](/img/structure/B1460114.png)

![4-(2-(7-(3-(5-Carboxypentyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B1460118.png)